Cas no 2137697-89-1 (5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde)

5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core linked to a 1,3,4-oxadiazole moiety with a difluoromethyl substituent. The presence of the aldehyde group at the 2-position of the thiophene ring enhances its reactivity, making it a versatile intermediate for further functionalization. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, which is advantageous in medicinal chemistry and agrochemical applications. The 1,3,4-oxadiazole ring imparts electron-withdrawing properties, influencing the compound's electronic characteristics. This structure is particularly valuable in the synthesis of bioactive molecules, offering potential applications in pharmaceuticals and material science. Its well-defined reactivity profile ensures utility in cross-coupling and condensation reactions.
5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde structure
2137697-89-1 structure
Product Name:5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde
CAS No:2137697-89-1
MF:C8H4F2N2O2S
MW:230.191367149353
CID:6295990
PubChem ID:165455447
Update Time:2025-11-05

5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-745731
    • 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde
    • 2137697-89-1
    • 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde
    • Inchi: 1S/C8H4F2N2O2S/c9-6(10)8-12-11-7(14-8)5-2-1-4(3-13)15-5/h1-3,6H
    • InChI Key: CUOQBXAXKIFRPT-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1=NN=C(C(F)F)O1

Computed Properties

  • Exact Mass: 229.99615487g/mol
  • Monoisotopic Mass: 229.99615487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 84.2Ų

5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde Pricemore >>

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Additional information on 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde

Comprehensive Overview of 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde (CAS No. 2137697-89-1)

The compound 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde (CAS No. 2137697-89-1) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structural features, including the difluoromethyl group and the 1,3,4-oxadiazole ring, make it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. Researchers are particularly interested in its potential applications in drug discovery, where its thiophene-carbaldehyde moiety can serve as a versatile intermediate for the development of bioactive molecules.

In recent years, the demand for fluorinated compounds like 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde has surged due to their enhanced metabolic stability and bioavailability. This aligns with the growing trend in the pharmaceutical industry to develop next-generation therapeutics with improved efficacy and safety profiles. The incorporation of difluoromethyl groups into drug candidates has been shown to modulate pharmacokinetic properties, making this compound a focal point for researchers exploring targeted drug delivery and precision medicine.

From a synthetic chemistry perspective, the 1,3,4-oxadiazole ring in 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde offers remarkable stability and reactivity, enabling its use in diverse chemical transformations. This heterocyclic scaffold is frequently employed in the design of small-molecule inhibitors and enzyme modulators, addressing key challenges in cancer research and infectious disease treatment. The compound's thiophene core further enhances its utility, as thiophene derivatives are known for their electronic properties and applications in organic electronics and photovoltaic materials.

The versatility of 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde extends beyond pharmaceuticals. Its structural motifs are increasingly explored in the development of agrochemicals and functional materials. For instance, the difluoromethyl group can impart desirable traits such as resistance to degradation and improved binding affinity, making it a candidate for crop protection agents. Additionally, the compound's conjugated system lends itself to applications in optoelectronic devices, where its ability to absorb and emit light is leveraged for solar cells and LEDs.

As the scientific community continues to explore the potential of 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde, its role in green chemistry and sustainable synthesis is also gaining traction. Researchers are investigating eco-friendly methods to produce this compound, minimizing waste and energy consumption. This aligns with global efforts to adopt environmentally benign practices in chemical manufacturing, a topic of high relevance in today's climate-conscious society.

In summary, 5-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carbaldehyde (CAS No. 2137697-89-1) represents a multifaceted compound with broad applications across multiple disciplines. Its unique chemical properties and adaptability make it a cornerstone in the development of innovative solutions for healthcare, agriculture, and technology. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and industry.

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